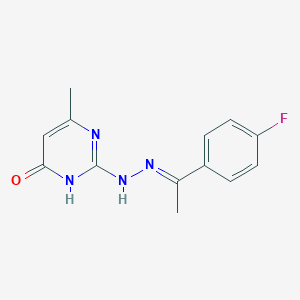
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Overview
Description
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as FMHM, is a chemical compound that has been widely studied for its potential use in various scientific research applications. FMHM is a hydrazone derivative that has been synthesized through a multistep synthesis method and has shown promising results in various biological and physiological studies.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to disrupt the cell membrane and inhibit the activity of various enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, protection against oxidative stress and inflammation, and antibacterial and antifungal activity. In cancer cells, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis by activating various signaling pathways, including the p53 pathway. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and inflammation by increasing the activity of various antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have potent antibacterial and antifungal activity against various pathogens, including Staphylococcus aureus and Candida albicans.
Advantages and Limitations for Lab Experiments
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments, including its low toxicity and high solubility in various solvents. However, there are also some limitations to using 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in lab experiments, including its low stability and potential for degradation over time. Additionally, the synthesis method for 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be complex and time-consuming, which may limit its practical use in some experiments.
Future Directions
There are several future directions for 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone research, including the development of new synthesis methods to improve yield and stability, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in other areas of research, such as inflammation and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone and its potential side effects in vivo.
Scientific Research Applications
1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer treatment, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In antimicrobial activity, 1-(4-fluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have potent antibacterial and antifungal activity against various pathogens.
properties
IUPAC Name |
2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-8-7-12(19)16-13(15-8)18-17-9(2)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H2,15,16,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSBWFAMZJSBRX-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




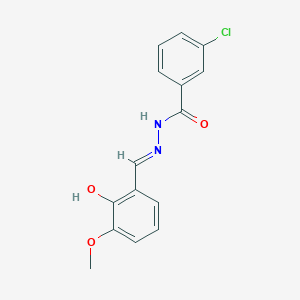

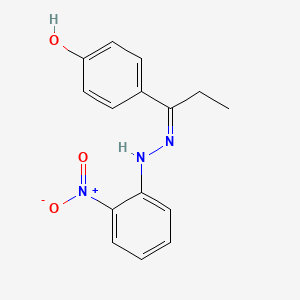

![N'-[(2-hydroxy-1-naphthyl)methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3723098.png)
![2-{[(2-benzoyl-4-chlorophenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3723104.png)
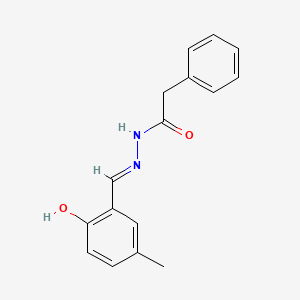

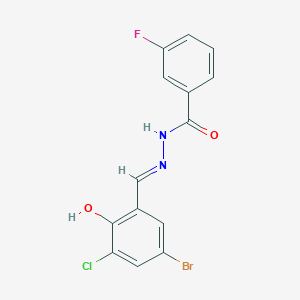

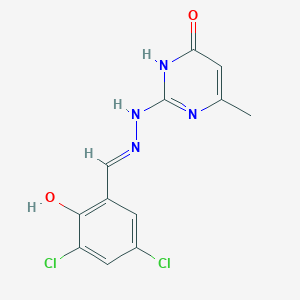

![4-bromobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3723165.png)